molecular formula C16H16N2O B2923693 1-(4-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 727374-25-6

1-(4-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B2923693
M. Wt: 252.317
InChI Key: LZZMANSKGWMVEK-UHFFFAOYSA-N
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Description

The compound “1-(4-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The prefix “4-Ethylphenyl” suggests a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with an ethyl group attached to the 4th carbon .


Molecular Structure Analysis

The molecular structure of this compound would likely be a pyridine ring with various substitutions at the 1, 4, and 6 positions. The 1 position would have a 4-Ethylphenyl group, the 4 and 6 positions would have methyl groups, and the 2 position would have a carbonyl group and a carbonitrile group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Based on its structure, we can predict that this compound would likely be a solid at room temperature, and it would likely be soluble in organic solvents .

Scientific Research Applications

Antifibrotic Activity

A series of compounds, including substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles, have been synthesized and evaluated for their antifibrotic activity. Notably, certain compounds within this series have demonstrated potent antifibrotic effects without adverse impacts on liver and kidney functions. This suggests the potential of these compounds in developing treatments for fibrotic diseases (Ismail & Noaman, 2005).

Corrosion Inhibition

A new derivative of 1,2-dihydropyridine-3-carbonitrile has been synthesized and shown to act as an effective corrosion inhibitor. This compound significantly enhances the resistance of mild steel to corrosion in acidic media, demonstrating an 83% inhibition efficiency at maximum concentration. Such findings underscore the potential application of this compound in protecting metals against corrosion (Ibraheem, 2019).

Spectroscopic Analysis and Optical Properties

Several pyridine derivatives, including 1,2-dihydropyridine-3-carbonitriles, have been synthesized and analyzed using spectroscopic methods. The study of their optical properties through UV–vis absorption and fluorescence spectroscopy has provided valuable insights into the effects of substituents on their emission spectra, which could be relevant for applications in optical materials and sensors (Cetina et al., 2010).

Physical Properties in Solution

Research on dihydropyridine derivatives in dimethyl sulfoxide has shed light on their physical properties, such as density, viscosity, and sound speed, at various temperatures. This data contributes to our understanding of solute-solvent and solute-solute interactions, which is crucial for the formulation of pharmaceuticals and other chemical solutions (Baluja & Talaviya, 2016).

Future Directions

The study of novel pyridine derivatives is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

1-(4-ethylphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-4-13-5-7-14(8-6-13)18-12(3)9-11(2)15(10-17)16(18)19/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZMANSKGWMVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C(C2=O)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

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